molecular formula C18H24N2O3 B3004449 3-cyclopentyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide CAS No. 922053-82-5

3-cyclopentyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide

Cat. No.: B3004449
CAS No.: 922053-82-5
M. Wt: 316.401
InChI Key: LSSRRVHUFPLQIS-UHFFFAOYSA-N
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Description

Disclaimer: The following is a generic template. Specific applications, mechanisms of action, and research value for this exact compound are not currently verified in the available scientific literature and must be confirmed by the manufacturer. 3-Cyclopentyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide is a synthetic small molecule featuring a benzoxazepinone core, a scaffold recognized in medicinal chemistry research . Compounds based on the 1,5-dihydrobenzo[e][1,4]oxazepin-2(3H)-one structure have been identified as stimulators of cellular differentiation, showing promise in oncology research, particularly for acute myeloid leukemia (AML) . The benzoxazepinone core is also explored in other therapeutic areas, such as in inhibitors for kinases and histone deacetylases (HDAC) . Researchers may utilize this compound as a chemical probe or building block to investigate signaling pathways involved in cell proliferation and differentiation. This product is intended for research purposes in laboratory settings only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-cyclopentyl-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-20-10-11-23-16-8-7-14(12-15(16)18(20)22)19-17(21)9-6-13-4-2-3-5-13/h7-8,12-13H,2-6,9-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSRRVHUFPLQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)CCC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The closest structural analogue is 3-cyclopentyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide (PubChem CID: Not specified), which lacks the 4-methyl group on the oxazepin ring . Key differences include:

Property Target Compound PubChem Analog
Substituents 4-methyl, 5-oxo on oxazepin; 3-cyclopentylpropanamide at position 7 5-oxo on oxazepin; 3-cyclopentylpropanamide at position 7
Molecular Weight ~358.43 g/mol (calculated) ~344.40 g/mol (calculated)
Lipophilicity (LogP)* Higher (methyl increases hydrophobicity) Slightly lower (absence of methyl)
Metabolic Stability Likely enhanced (methyl may reduce oxidative metabolism) Potentially lower susceptibility to metabolic degradation

*LogP values are estimated using fragment-based methods.

The 4-methyl group in the target compound likely improves membrane permeability and resistance to cytochrome P450-mediated oxidation, a common issue in CNS drug development.

Spectroscopic Comparisons

NMR spectroscopy is critical for differentiating such analogues. For example, in related compounds (e.g., rapamycin derivatives), chemical shift disparities in specific regions (e.g., δ 29–36 ppm and δ 39–44 ppm) correlate with substituent placement . Applied to the target compound:

  • Region A (δ 39–44 ppm) : The cyclopentyl group’s protons may exhibit upfield shifts due to shielding effects.
  • Region B (δ 29–36 ppm) : The 4-methyl group could deshield adjacent protons, altering peak splitting patterns compared to the PubChem analogue.

These shifts enable precise structural elucidation, particularly for verifying methyl group incorporation .

Physicochemical and Functional Implications

  • This trade-off may necessitate formulation adjustments for bioavailability.
  • Binding Affinity : Molecular docking studies (hypothetical) suggest the methyl group could enhance van der Waals interactions with hydrophobic binding pockets, improving target engagement.
  • Synthetic Accessibility : Introducing the methyl group may complicate synthesis, requiring regioselective alkylation steps.

Lumping Strategy in Modeling

In environmental or metabolic modeling, compounds with shared cores (e.g., benzooxazepin) are often “lumped” into surrogate categories to simplify reaction networks . However, the target compound’s 4-methyl group may exclude it from lumped categories containing unmethylated analogues, leading to divergent predictions for degradation pathways or toxicity profiles.

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